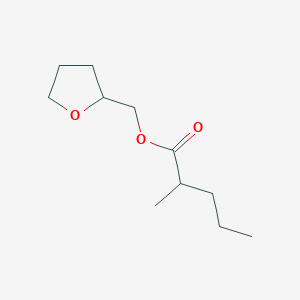
Oxolan-2-ylmethyl 2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolan-2-ylmethyl 2-methylpentanoate: is an organic compound with the molecular formula C₁₀H₁₈O₃. It is an ester formed from oxolan-2-ylmethanol and 2-methylpentanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The primary method for synthesizing oxolan-2-ylmethyl 2-methylpentanoate involves the esterification of oxolan-2-ylmethanol with 2-methylpentanoic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxolan-2-ylmethyl 2-methylpentanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), solvents like dichloromethane or tetrahydrofuran.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Oxolan-2-ylmethyl 2-methylpentanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving esters and their derivatives.
Medicine:
Drug Development: this compound is explored for its potential in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry:
Fragrance and Flavor Industry: Due to its ester structure, this compound is used in the formulation of fragrances and flavors, providing fruity and floral notes.
Mechanism of Action
The mechanism of action of oxolan-2-ylmethyl 2-methylpentanoate involves its interaction with specific molecular targets, primarily through ester hydrolysis. Enzymes such as esterases catalyze the hydrolysis of the ester bond, leading to the formation of oxolan-2-ylmethanol and 2-methylpentanoic acid. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Methyl 2-methylpentanoate: Similar in structure but with a methyl group instead of an oxolan-2-yl group.
Ethyl 2-methylpentanoate: Similar ester but with an ethyl group instead of an oxolan-2-yl group.
Propyl 2-methylpentanoate: Another similar ester with a propyl group.
Uniqueness: Oxolan-2-ylmethyl 2-methylpentanoate is unique due to the presence of the oxolan-2-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological systems, making it valuable for specific applications in research and industry.
Properties
CAS No. |
5448-54-4 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 2-methylpentanoate |
InChI |
InChI=1S/C11H20O3/c1-3-5-9(2)11(12)14-8-10-6-4-7-13-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
NNBODYPPAPJMQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)OCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


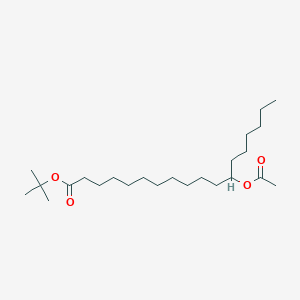
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
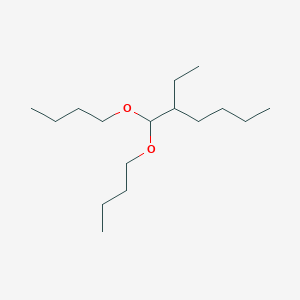

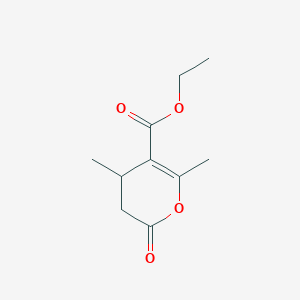
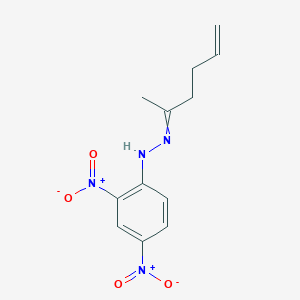
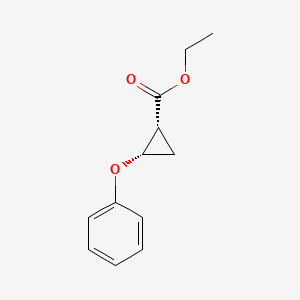
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
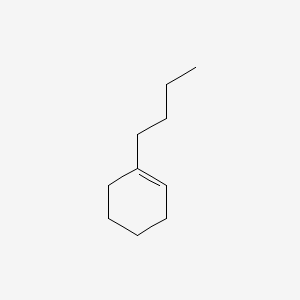
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
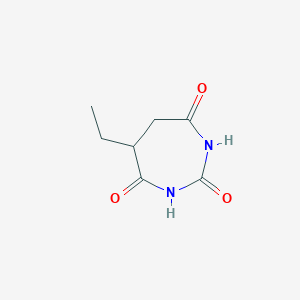
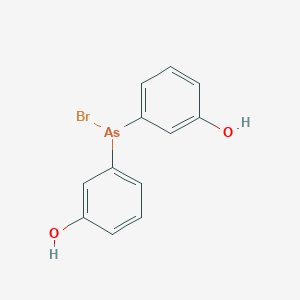
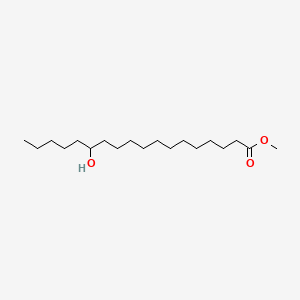
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
